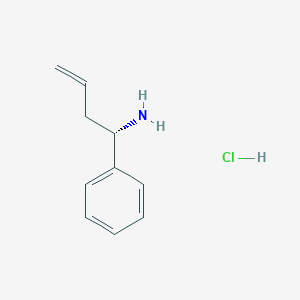
5,6-dihydro-2H-thiopyran-3-carboxylic Acid
Vue d'ensemble
Description
5,6-dihydro-2H-thiopyran-3-carboxylic acid: is an organic compound with the molecular formula C6H8O2S It is a sulfur-containing heterocycle that belongs to the thiopyran family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclization of 3-mercaptopropionic acid derivatives: One common method involves the cyclization of 3-mercaptopropionic acid derivatives under acidic conditions to form the thiopyran ring.
Oxidation of 3,4-dihydro-2H-thiopyran-3-carboxylic acid: Another method involves the oxidation of 3,4-dihydro-2H-thiopyran-3-carboxylic acid using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods: The industrial production of 5,6-dihydro-2H-thiopyran-3-carboxylic acid typically involves large-scale synthesis using the aforementioned methods, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5,6-dihydro-2H-thiopyran-3-carboxylic acid can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Sulfoxides and sulfones: Formed through oxidation.
Thiols and thioethers: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry:
Synthesis of heterocyclic compounds: 5,6-dihydro-2H-thiopyran-3-carboxylic acid is used as a building block in the synthesis of various heterocyclic compounds with potential pharmaceutical applications.
Biology:
Enzyme inhibitors: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in sulfur metabolism.
Medicine:
Drug development: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents for various diseases, including cancer and infectious diseases.
Industry:
Material science: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5,6-dihydro-2H-thiopyran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur atom in the thiopyran ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This can result in various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
- 3,4-dihydro-2H-thiopyran-3-carboxylic acid
- 2,6-dimethyl-5,6-dihydro-2H-thiopyran-3-carbaldehyde
- 3,4-dihydro-2H-thiopyran-2,3-dicarboxylic acid
Uniqueness: 5,6-dihydro-2H-thiopyran-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other thiopyran derivatives.
Propriétés
IUPAC Name |
3,6-dihydro-2H-thiopyran-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2S/c7-6(8)5-2-1-3-9-4-5/h2H,1,3-4H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNJYUNCJRAREJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2504881.png)


![N-(11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-yl)prop-2-enamide](/img/structure/B2504889.png)


![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2504895.png)
![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride](/img/structure/B2504896.png)
![2-(2-methoxyphenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one](/img/structure/B2504898.png)


![N-[(2-methoxyadamantan-2-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2504901.png)

